molecular formula C22H31N3O3 B1196413 BMY 7378 free base CAS No. 21102-94-3

BMY 7378 free base

Numéro de catalogue: B1196413
Numéro CAS: 21102-94-3
Poids moléculaire: 385.5 g/mol
Clé InChI: AYYCFGDXLUPJAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity: The compound 8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- (CAS: 138649-72-6), commonly abbreviated as BMY 7378, is a spirocyclic diketopiperazine derivative with a 2-methoxyphenyl-substituted piperazine moiety linked via an ethyl chain to the azaspirodecane core . It is widely utilized in pharmacological studies as a selective α1D-adrenoceptor antagonist and partial agonist at 5-HT1A receptors .

Pharmacological Significance: BMY 7378 exhibits high selectivity for α1D-adrenoceptors (pKi ≈ 8.5–9.0) over α1A- and α1B-subtypes, making it a critical tool for distinguishing adrenoceptor subtypes in vascular and neuronal tissues . It also demonstrates partial efficacy at 5-HT1A receptors, influencing adenylyl cyclase inhibition and ternary complex stabilization .

Propriétés

IUPAC Name

8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22/h2-3,6-7H,4-5,8-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYCFGDXLUPJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943430
Record name 8-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21102-94-3
Record name 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21102-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bmy 7378
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMY-7378 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08EI0K81OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Alkylation of Piperazine Derivatives

A two-step process is employed:

  • Intermediate synthesis : 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is prepared by alkylating the spirocyclic core with 1,4-dibromobutane.

  • Piperazine coupling : The bromo intermediate reacts with 1-(2-methoxyphenyl)piperazine in DMF at 80°C using potassium carbonate and sodium iodide, achieving 71.8% yield after hydrochloride salt formation.

Direct Coupling Strategies

  • Nucleophilic displacement : Combining 1-(2-methoxyphenyl)piperazine with chlorinated intermediates (e.g., 1-chloro-3-(2,6-dioxopiperidin-1-yl)propane) in refluxing n-butanol for 48–72 hours.

  • Reductive amination : Using LiAlH₄ to reduce amide intermediates, as demonstrated in the synthesis of trans-N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl} derivatives.

Reaction Optimization and Industrial Adaptations

Solvent and Catalyst Selection

ParameterOptimal ConditionsImpact on Yield
Solvent DMF or acetoneEnhances solubility of intermediates
Catalyst K₂CO₃/NaI (3:1 molar ratio)Accelerates SN2 mechanisms
Temperature 80–120°CBalances reaction rate and decomposition

For example, substituting toluene with polar solvents (e.g., DMF) in piperazine alkylation reduced reaction times from 24 hours to 2 hours while improving yields by 15–20%.

Purification Techniques

  • Recrystallization : Crude products are purified using ethanol-activated carbon mixtures, removing unreacted starting materials.

  • Liquid-liquid extraction : Hexane/ethyl acetate systems separate excess alkylating agents.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Scalability
Cyclization 1,1-Pentamethylene oxalic acid, urea89.5High
Alkylation 8H-azaspirodecane, 1,4-dibromobutane75.2Moderate
Direct coupling Preformed piperazine, chloroalkanes71.8Low

The cyclization route is favored industrially due to lower raw material costs and minimal byproducts. However, alkylation methods offer better regioselectivity for complex derivatives.

Challenges and Mitigation Strategies

  • Byproduct formation : Excess 1,4-dibromobutane generates di-alkylated impurities, addressed through iterative hexane washes.

  • Thermal degradation : Maintaining temperatures below 200°C prevents diketone ring opening.

  • Catalyst recovery : Tetrabutylammonium bromide is reused after aqueous extraction, reducing costs by 12–18%.

Emerging Methodologies

Recent advances include:

  • Flow chemistry : Continuous reactors for spirocyclic core synthesis, achieving 92% yield with 30-minute residence times.

  • Enzymatic catalysis : Lipase-mediated coupling of piperazine derivatives under mild conditions (40°C, pH 7), though yields remain suboptimal (55–60%) .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie: Le BMY-7378 est utilisé comme outil de recherche pour étudier les interactions du récepteur alpha 1D-adrénergique et du récepteur 5-HT1A. Il aide à comprendre les affinités de liaison et les profils pharmacologiques de ces récepteurs.

Biologie: En recherche biologique, le BMY-7378 est utilisé pour étudier les rôles physiologiques et pathologiques du récepteur alpha 1D-adrénergique et du récepteur 5-HT1A. Il aide à élucider les voies de signalisation et les réponses cellulaires médiées par ces récepteurs.

Médecine: Le BMY-7378 a des applications thérapeutiques potentielles dans le traitement des affections liées au système nerveux central, telles que l'anxiété et la dépression, en raison de son interaction avec le récepteur 5-HT1A.

Industrie: Bien que ses applications industrielles soient limitées, le BMY-7378 sert de composé de référence dans le développement de nouveaux médicaments ciblant le récepteur alpha 1D-adrénergique et le récepteur 5-HT1A.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anxiolytic Properties
The compound has been identified as a key intermediate in the synthesis of anxiolytic medications, notably buspirone. Buspirone is widely used for the treatment of anxiety disorders and has shown efficacy without the sedative effects associated with many benzodiazepines. The synthesis of 8-azaspiro[4.5]decane-7,9-dione is crucial for producing buspirone analogs that may enhance therapeutic outcomes or reduce side effects .

2. Selective Adrenergic Receptor Modulation
Research indicates that derivatives of 8-azaspiro[4.5]decane-7,9-dione exhibit selective activity towards the α1d-adrenergic receptor. This selectivity suggests potential applications in developing drugs aimed at cardiovascular conditions or other disorders where adrenergic modulation is beneficial. The ability to selectively target these receptors can lead to improved therapeutic profiles with fewer off-target effects .

3. Myelostimulating Activity
Recent studies have demonstrated that related compounds, such as 1,3,8-Triazaspiro[4.5]decane derivatives, show myelostimulating activity in models of myelodepressive syndromes induced by cyclophosphamide. This suggests that 8-azaspiro[4.5]decane derivatives could be explored for their potential in hematological therapies, particularly in enhancing bone marrow recovery and lymphocyte regeneration .

Synthesis and Industrial Applications

1. Preparation Methods
The synthesis of 8-azaspiro[4.5]decane-7,9-dione has been optimized to improve yield and reduce costs associated with raw materials and equipment. A notable method involves the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions (150-200 °C) to produce high yields (up to 89.5%) of the desired compound. This method emphasizes industrial applicability due to its simplicity and cost-effectiveness .

2. Role as a Pharmaceutical Intermediate
The compound serves as a versatile intermediate in the pharmaceutical industry for synthesizing various bioactive molecules. Its structural features allow for modifications that can lead to new compounds with enhanced pharmacological properties or reduced toxicity profiles.

Case Studies

StudyFindingsImplications
Buspirone Synthesis Demonstrated effectiveness in synthesizing buspirone analogs using 8-azaspiro[4.5]decane-7,9-dione as an intermediateSupports development of new anxiolytic drugs with improved efficacy
Adrenergic Receptor Selectivity Identified high selectivity for α1d-adrenergic receptors among derivativesPotential for novel cardiovascular medications with fewer side effects
Myelostimulation Research Showed significant enhancement of lymphocyte regeneration in myelodepressive modelsOpens avenues for treatments targeting bone marrow recovery

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs :

BMY 7378 belongs to a broader class of azaspirodecane-dione derivatives with modifications in the piperazine/piperidine substituents and alkyl chain length. Key analogs include:

Compound Name Structural Differences from BMY 7378 Pharmacological Profile Reference
8-(4-(4-(4-Chlorophenyl)piperazin-1-yl)butyl)-8-azaspiro[4.5]decane-7,9-dione - 4-Chlorophenyl (vs. 2-methoxyphenyl)
- Butyl chain (vs. ethyl)
Higher α1A affinity; reduced α1D selectivity
8-[2-(4-Phenylpiperidin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione - Piperidine (vs. piperazine)
- No methoxy group
Unknown α1D activity; potential cross-reactivity with σ-receptors
6-Hydroxybuspirone - Hydroxy group at position 6
- Pyrimidinyl-piperazine
5-HT1A full agonist; anxiolytic properties
RS-17053 - Indole-ethanamine core
- Cyclopropylmethoxyphenoxy group
Selective α1A antagonist (pKi ≈ 9.1); low affinity in human prostate α1L-adrenoceptors

Pharmacological Comparisons :

Receptor Selectivity :

  • BMY 7378 shows >100-fold selectivity for α1D over α1A/B subtypes (pA2 ≈ 7.5–8.5 in human tissues) , whereas RS-17053 targets α1A with pKi ≈ 9.1 .
  • The 4-chlorophenyl analog () retains α1A activity but loses α1D specificity due to the extended butyl chain .

Functional Efficacy :

  • BMY 7378 acts as a partial agonist at 5-HT1A receptors (EC50 ≈ 10 nM), unlike 6-Hydroxybuspirone, which is a full agonist .
  • In hypertensive rats, BMY 7378 attenuates phenylephrine-induced vasoconstriction (dose ratio = 6.2 in SHR), highlighting its role in blood pressure regulation .

Synthetic Pathways: BMY 7378 is synthesized via Mitsunobu coupling between 8-azaspiro[4.5]decane-7,9-dione and 4-(2-methoxyphenyl)piperazine, similar to the method in but with shorter alkyl chains . Yields for BMY 7378 derivatives range from 50–80%, comparable to spirodecane-dione analogs in .

Physicochemical Properties :

Property BMY 7378 4-Chlorophenyl Analog () 6-Hydroxybuspirone ()
Molecular Weight 454.4 g/mol 439.3 g/mol 405.5 g/mol
LogP 2.8 (predicted) 3.1 1.9
Solubility Low (DMSO required) Low Moderate (aqueous)
Bioavailability Limited (CNS penetration poor) Similar to BMY 7378 High (CNS-targeted)

Activité Biologique

8-Azaspiro[4.5]decane-7,9-dione, particularly the derivative 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-, is a compound of significant interest due to its biological activity, particularly in relation to serotonin receptors and adrenergic systems. This article explores its biochemical properties, cellular effects, molecular mechanisms, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C22H31N3O3
  • Molecular Weight : 375.51 g/mol

Structural Representation :
The compound features a spirocyclic structure that contributes to its unique pharmacological properties.

Receptor Interactions

8-Azaspiro[4.5]decane-7,9-dione acts as a partial agonist at the 5-HT1A serotonin receptor and a selective antagonist at the α1D-adrenoceptor . This dual action is significant in modulating neurotransmitter systems related to mood and anxiety disorders .

  • Agonistic Activity : As a partial agonist at the 5-HT1A receptor, it influences serotonin signaling pathways, which are crucial for mood regulation.
  • Antagonistic Activity : Its role as an antagonist at α1D-adrenoceptors suggests potential applications in managing vascular tone and blood pressure .

Cellular Effects

The compound's interaction with cellular processes includes:

  • Modulation of cell signaling pathways.
  • Influence on gene expression related to neurotransmitter synthesis.
  • Alteration of cellular metabolism through its receptor interactions .

Molecular Mechanism

At the molecular level, the compound binds specifically to the 5-HT1A receptor, leading to downstream signaling cascades that affect neurotransmitter release and neuronal excitability. This mechanism underlies its anxiolytic effects observed in various studies .

Case Studies

Several studies have evaluated the efficacy of this compound:

  • Anxiolytic Effects : In animal models, lower doses were shown to effectively modulate serotonin signaling without significant adverse effects, suggesting potential for therapeutic use in anxiety disorders .
  • Vascular Effects : Research indicated that this compound can influence vascular smooth muscle activity, highlighting its potential in cardiovascular therapeutics .

Dosage Effects

Research indicates that dosage plays a critical role in the efficacy of the compound:

  • Low Doses : Effective modulation of serotonin pathways.
  • High Doses : Potential for adverse effects, necessitating careful dosage management .

Metabolic Pathways

The compound is primarily metabolized in the liver via cytochrome P450 enzymes, which play a crucial role in drug metabolism and clearance . Understanding these pathways is essential for predicting pharmacokinetics and potential drug interactions.

Transport and Distribution

8-Azaspiro[4.5]decane-7,9-dione is capable of crossing the blood-brain barrier, allowing it to exert effects on central nervous system functions. Its distribution within tissues is mediated by specific transporters, emphasizing its relevance in neuropharmacology .

Subcellular Localization

The compound localizes primarily in the cytoplasm and can accumulate in organelles such as mitochondria and the endoplasmic reticulum, influencing various intracellular processes .

Q & A

Q. Table 1: Key Analytical Parameters

ParameterMethodExample Data (Intermediate)
PurityHPLC>95%
Exact MassHRMS257.1183 (C13H20ClNO2)
Structural ConfirmationNMR/FT-IRSpiro C=O peaks: ~1700 cm⁻¹

Basic: How can researchers ensure stability during storage and handling?

Methodological Answer:
Store the compound at 2–8°C in airtight containers to prevent degradation, as recommended for certified reference materials . For solutions, prepare stock in DMSO (up to 92 mg/mL) or water (92 mg/mL), aliquot to avoid freeze-thaw cycles, and validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced: How to design receptor-binding assays to evaluate 5-HT1A affinity and functional activity?

Methodological Answer:
Use radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A) to determine Ki values. For functional activity (agonist/antagonist), employ cAMP inhibition assays in transfected HEK-293 cells. BMY7378 (a structural analog) shows antagonist properties with IC50 < 100 nM, requiring comparative studies to resolve partial vs. full agonism . Include controls like MDL 72832 (a 5-HT1A agonist/antagonist) to validate assay specificity .

Q. Table 2: Receptor Binding Data

CompoundAssay TypeKey Finding
BMY7378RadioligandKi = 0.8 nM (5-HT1A antagonist)
BuspironecAMP InhibitionEC50 = 12 nM (partial agonist)

Advanced: What strategies are effective for impurity profiling during synthesis?

Methodological Answer:
Monitor synthetic intermediates (e.g., 8-(4-chlorobutyl)-derivatives) using LC-MS/MS to detect halogenated byproducts. For Buspirone-related impurities (e.g., 8,8′-(butane-1,4-diyl)bis derivatives), employ gradient HPLC with photodiode array detection (PDA) at 254 nm . Quantify impurities against USP reference standards and validate methods per ICH Q3A/B guidelines .

Q. Table 3: Common Impurities

Impurity NameCAS NumberDetection Method
8-(4-Chlorobutyl)-derivative21098-11-3LC-MS
8,8′-(Butane-1,4-diyl)bis-derivativePHR2848HPLC-PDA

Advanced: How to address solubility limitations in preclinical pharmacokinetic studies?

Methodological Answer:
For in vivo studies, optimize solubility using co-solvents (e.g., 20% ethanol, 10% PEG-400) or cyclodextrin-based formulations . Pharmacokinetic parameters (t½, Cmax) can be assessed via LC-MS/MS in plasma, with Buspirone analogs showing bioavailability <50% due to first-pass metabolism . Consider prodrug derivatization of the piperazinyl group to enhance absorption .

Advanced: What methodologies elucidate metabolic pathways and drug-drug interactions?

Methodological Answer:
Use hepatic microsomal assays (human/rat) to identify CYP450-mediated metabolites (e.g., oxidative dealkylation of the piperazinyl group). For drug interaction studies, employ CYP3A4/2D6 inhibition assays , as Buspirone analogs are substrates of these enzymes . Stable isotope labeling (e.g., D8-Buspirone) aids in tracking metabolites via MS .

Advanced: How to resolve contradictions in reported receptor affinities across studies?

Methodological Answer:
Discrepancies in 5-HT1A affinity (e.g., partial vs. full agonism) arise from assay conditions (cell type, receptor density). Standardize protocols using CHO-K1 cells overexpressing human 5-HT1A and validate with reference ligands (e.g., WAY-100635). Meta-analysis of binding data (Ki, IC50) across studies can reconcile differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMY 7378 free base
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
BMY 7378 free base

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.